Hexose-1,5-lactone
Description
Contextualization within Monosaccharide Derivatives
Hexose-1,5-lactones are classified as monosaccharide derivatives, which are compounds derived from monosaccharides through chemical modifications such as oxidation, reduction, or substitution. ebi.ac.uk Specifically, a hexose-1,5-lactone is the result of the oxidation of the aldehyde group at the C-1 position of an aldohexose to a carboxylic acid, followed by an intramolecular esterification with the hydroxyl group at the C-5 position. usda.gov This cyclization forms a six-membered ring, also known as a δ-lactone. wikipedia.org
A prominent example is D-glucono-1,5-lactone, derived from D-glucose. medchemexpress.com In this compound, the aldehyde group of glucose is oxidized to a carboxylic acid, which then forms a cyclic ester with the hydroxyl group at C-5. usda.gov This lactone is a key intermediate in various biological and chemical processes. For instance, in biological systems, the enzyme glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone. rsc.orgresearchgate.net This lactone can then be hydrolyzed, either spontaneously or enzymatically by gluconolactonase, to form D-gluconic acid. rsc.orgqmul.ac.uk
The formation of hexose-1,5-lactones is not limited to D-glucose. Other hexoses such as D-galactose and D-mannose can also be converted to their corresponding 1,5-lactones. acs.org These lactones serve as versatile building blocks in organic synthesis, particularly for the preparation of rare L-hexoses. acs.orgacs.orgmdpi.com
Stereoisomeric Considerations of Hexose-1,5-Lactones
Hexoses, the parent molecules of hexose-1,5-lactones, are rich in stereoisomers due to the presence of multiple chiral centers. wikipedia.orgmdpi.com An aldohexose has four chiral centers, leading to 16 possible stereoisomers (2^4). wikipedia.org The stereochemistry of the parent hexose (B10828440) directly dictates the stereochemistry of the resulting this compound.
For example, D-glucono-1,5-lactone, derived from D-glucose, has a specific stereochemical configuration. Similarly, L-fucono-1,5-lactone is derived from L-fucose, and D-galactono-1,5-lactone is derived from D-galactose. tamu.eduresearchgate.net The conversion of D-hexono-1,5-lactones into L-hexoses highlights the importance of stereochemistry in these reactions, where the configuration at specific carbon atoms is inverted. researchgate.net
The interconversion between different stereoisomers is a key aspect of carbohydrate chemistry. For instance, synthetic routes have been developed to convert D-glycono-1,5-lactones into their corresponding L-sugars, a process that involves the inversion of stereocenters. acs.orgacs.org The stereochemical arrangement of the hydroxyl groups on the lactone ring also influences its chemical reactivity and biological activity.
Historical Perspectives on this compound Research
The study of sugars and their derivatives has a long history. While honey was the primary sweetener for centuries, the extraction of sugar from sugarcane, known in Asia since prehistoric times, marked a significant development. alimentarium.org The structural elucidation of sugars and their derivatives was a major focus of late 19th and early 20th-century chemistry.
Emil Fischer's work on the configuration of sugars in the late 19th century was a landmark achievement. unizg.hr He utilized reactions involving sugar acids and their lactones to establish the stereochemical relationships between different sugars. The formation of crystalline lactones from hexonic acids was a crucial tool for the purification and identification of these compounds. unizg.hr
The term "lactone" itself was coined in 1844 by Théophile-Jules Pelouze and later extended by Wilhelm Rudolph Fittig in 1880 to include all intramolecular carboxylic esters. wikipedia.org Early research into carbohydrate-1,5-lactones includes work by Haworth and Drew, who investigated the ring-opening polymerization of these compounds. rsc.org
In the mid-20th century, the discovery and study of enzymes involved in the metabolism of hexose-1,5-lactones, such as glucose oxidase and gluconolactonase, provided deeper insights into their biological roles. rsc.orgqmul.ac.uk The pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic pathway involving the oxidation of glucose, was elucidated during this period, with 6-phosphoglucono-δ-lactone being a key intermediate. core.ac.uk More recent research has continued to explore the synthesis and application of hexose-1,5-lactones, including their use as monomers for polymers and as precursors for the synthesis of rare sugars. acs.orgrsc.org
Interactive Data Tables
Table 1: Examples of Hexose-1,5-Lactones and their Parent Hexoses
| This compound | Parent Hexose |
|---|---|
| D-Glucono-1,5-lactone | D-Glucose |
| D-Galactono-1,5-lactone | D-Galactose |
| D-Mannono-1,5-lactone | D-Mannose |
| L-Fucono-1,5-lactone | L-Fucose |
| L-Idose (from D-glucono-1,5-lactone) | D-Glucose |
| L-Altrose (from D-galactono-1,5-lactone) | D-Galactose |
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Reaction Catalyzed | EC Number |
|---|---|---|
| Glucose oxidase | β-D-glucose + O₂ → D-glucono-1,5-lactone + H₂O₂ | 1.1.3.4 |
| Gluconolactonase | D-glucono-1,5-lactone + H₂O → D-gluconate | 3.1.1.17 |
| 6-Phosphogluconolactonase | 6-phospho-D-glucono-1,5-lactone + H₂O → 6-phospho-D-gluconate | 3.1.1.31 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3?,4?,5?/m1/s1 |
InChI Key |
PHOQVHQSTUBQQK-UOJHMQKMSA-N |
SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Isomeric SMILES |
C([C@@H]1C(C(C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Hexose 1,5 Lactones
Chemical Synthesis Approaches
Chemical synthesis provides a versatile and controlled means to produce hexose-1,5-lactones. These methods often involve the selective modification of readily available monosaccharides.
Oxidation of Corresponding Aldoses and Derivatives
A primary route to hexose-1,5-lactones involves the oxidation of the anomeric carbon of an aldose. google.com The pyranose ring form of aldoses is the predominant structure in solution, and the initial site of oxidation is typically the anomeric hydroxyl group, leading to the formation of a 1,5-aldonolactone. google.com
Regioselective Oxidation Strategies
Regioselectivity is crucial in carbohydrate chemistry to target a specific hydroxyl group among many. For the synthesis of hexose-1,5-lactones, the focus is on the selective oxidation of the hemiacetal group at the C-1 position of an aldose. Mild oxidizing agents are often employed to prevent over-oxidation to the corresponding dicarboxylic aldaric acid. mgcub.ac.inorgoreview.com The use of protecting groups for other hydroxyls can enhance selectivity but adds extra steps to the synthesis. An iron-catalyzed transfer hydrogenation method has been developed for the chemo-selective oxidation of unprotected aldoses to sugar lactones, demonstrating high selectivity for the anomeric position.
A debenzylative lactonization (DBL) reaction offers a regioselective route to γ-lactones from unprotected aldoses, avoiding the formation of δ-lactones. rsc.orgdntb.gov.ua While this method focuses on the formation of the five-membered ring, it highlights the importance of regiocontrol in lactone synthesis.
Reagent-Specific Oxidations (e.g., IBX, Bromine Water, Catalytic Methods)
Several reagents have been established for the oxidation of aldoses to aldonolactones.
Bromine water is a classic and mild oxidizing agent that selectively oxidizes the aldehyde group of an aldose to a carboxylic acid, which then readily cyclizes to form the lactone. orgoreview.compressbooks.pubstackexchange.com This method is particularly useful for distinguishing aldoses from ketoses, as ketoses are not oxidized under these conditions. pressbooks.pubstackexchange.com The reaction is known to proceed with the initial formation of a δ-aldonolactone. mgcub.ac.in The oxidation is often carried out in the presence of a buffer like barium carbonate to neutralize the hydrobromic acid formed. nist.gov
2-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that effectively oxidizes alcohols to aldehydes and ketones. In the context of carbohydrates, IBX has been used for various oxidative transformations. tsijournals.compsu.eduthieme-connect.com It has been successfully employed in the oxidation of protected gluconate derivatives to the corresponding keto-lactones, demonstrating its utility in synthesizing modified hexose (B10828440) lactones. arkat-usa.org The reaction with IBX often proceeds under mild conditions and provides high yields. arkat-usa.org
Catalytic Methods offer a more sustainable and efficient alternative to stoichiometric oxidants.
Noble metal catalysts , such as platinum on carbon (Pt/C), have been used for the selective oxidation of aldoses. scispace.com
Copper/nitroxyl catalyst systems , like Cu/TEMPO and Cu/ABNO, have been shown to be highly efficient for the aerobic oxidative lactonization of diols, which can be conceptually extended to the hemiacetal of aldoses. organic-chemistry.org
Iron-based catalysts , such as the Knölker complex, can oxidize unprotected aldoses to sugar lactones with high chemo-selectivity for the anomeric position using acetone (B3395972) as a hydrogen acceptor.
| Reagent/Catalyst | Substrate Type | Product | Key Features |
| Bromine Water | Aldoses | Aldono-1,5-lactones | Mild and selective for aldoses. orgoreview.compressbooks.pubstackexchange.com |
| IBX | Protected Gluconates | Keto-lactones | High yields under mild conditions. arkat-usa.org |
| Pt/C | Aldoses | Aldonic acids/Lactones | Catalytic oxidation. scispace.com |
| Cu/TEMPO | Diols (applicable to hemiacetals) | Lactones | Aerobic oxidation, high selectivity. organic-chemistry.org |
| Iron (Knölker complex) | Unprotected Aldoses | Aldono-1,5-lactones | High chemo-selectivity for anomeric position. |
Derivatization from Other Carbohydrate Scaffolds
Hexose-1,5-lactones can also be synthesized by modifying other carbohydrate structures, offering pathways to less common or enantiomerically pure lactones.
Transformations from D-Glycono-1,5-Lactones to L-Hexoses
A notable strategy involves the conversion of readily available D-glycono-1,5-lactones into rare L-hexoses, a process where L-glycono-1,5-lactones are key intermediates. A four-step procedure has been developed for this transformation. ulisboa.pt This involves the alkoxyamination of tetra-O-benzyl-D-glycono-1,5-lactones to form δ-hydroxyalkoxamates. ulisboa.ptacs.org These intermediates then undergo an intramolecular Mitsunobu cyclization, which proceeds with inversion of configuration at the C-5 position to yield an oxime derivative. ulisboa.ptacs.orgacs.org Subsequent hydrolysis of the oxime and reduction of the resulting L-glycono-1,5-lactone with a reducing agent like diisobutylaluminum hydride (DIBAL-H) affords the target L-hexose. ulisboa.ptresearchgate.net This methodology provides an efficient route to L-sugars from their D-counterparts. acs.orgacs.orgrhhz.net
| Starting Material | Key Intermediate | Final Product |
| D-Glucono-1,5-lactone | L-Glycono-1,5-lactone | L-Idose acs.org |
| D-Galactono-1,5-lactone | L-Glycono-1,5-lactone | L-Altrose acs.org |
| D-Mannono-1,5-lactone | L-Glycono-1,5-lactone | L-Gulose acs.org |
Approaches from Unsaturated Pyranosides and Glycals
Unsaturated carbohydrate derivatives, such as glycals and unsaturated pyranosides, serve as versatile starting materials for the synthesis of various carbohydrate structures, including hexose-1,5-lactones. For instance, 2,3-dideoxyhex-2-enono-1,5-lactones can be prepared from hex-2-enopyranosides through oxidation with hydrogen peroxide and molybdenum trioxide. mdpi.com This process involves the formation of an allylic hydroperoxide followed by dehydration. mdpi.com Glycals, which are cyclic enol ethers derived from sugars, can also be transformed into a variety of carbohydrate derivatives, and their rich chemistry provides potential, albeit less direct, routes to hexose-1,5-lactones. rsc.org
Conversion from Cyclic Polyenes
An unconventional yet effective strategy for synthesizing hexose sugars and their lactone precursors involves the elaboration of cyclic polyenes. A notable example is the transformation of cyclooctatetraene (B1213319) (COT) into (DL)-β-allose. core.ac.uk This synthetic route is distinguished by its high degree of regio- and stereoselectivity. core.ac.uk
The process commences with the conversion of cyclooctatetraene to bicyclo[4.2.1]nona-2,4,7-trien-9-one. core.ac.uk A subsequent Baeyer-Villiger oxidation of this ketone yields a bicyclic lactone. core.ac.uk This lactone serves as a key intermediate that, through a series of steps including ozonolysis and methoxide-mediated lactone opening, can be converted to the target hexose. core.ac.uk This methodology demonstrates the flexibility of using cyclic polyenes as starting materials for complex carbohydrate structures. core.ac.uk
Stereocontrolled Synthesis and Epimerization Pathways
The precise control of stereochemistry is paramount in carbohydrate synthesis. Various techniques have been developed to achieve the desired stereoisomers of hexose-1,5-lactones, including epimerization at specific carbon centers and the use of chiral auxiliaries.
Epimerization, the selective inversion of a single stereocenter, is a crucial tool for accessing rare sugars from more abundant ones. For instance, the synthesis of L-hexoses often relies on the epimerization of D-sugar precursors at the C-5 position. researchgate.net One strategy involves a "double inversion" at C-4 and C-5 of a protected D-mannono-1,4-lactone. This process typically involves:
Protection: Isopropylidene groups are introduced to protect the C-2,3 and C-5,6 hydroxyls.
C-4 Inversion: Treatment with a base like sodium methoxide (B1231860) can induce nucleophilic substitution, inverting the stereochemistry at C-4.
C-5 Inversion: A sequence of oxidation (e.g., with Dess-Martin periodinane) and reduction (e.g., with sodium borohydride) achieves the inversion at C-5.
Another approach to C-5 epimerization involves leveraging the latent symmetry within a D-glucose framework by effectively switching the C-1 and C-5 positions. researchgate.net These methods provide access to less common L-sugars from readily available D-sugars. researchgate.net
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. researchgate.net In the context of lactone formation, chiral auxiliaries can be used to control the stereochemistry during key bond-forming steps.
The general principles for an effective chiral auxiliary include:
Availability in both enantiomeric forms. york.ac.uk
Facile and high-yielding attachment to the substrate. researchgate.netyork.ac.uk
High levels of stereochemical induction. researchgate.netsfu.ca
Mild and non-destructive removal without causing racemization. researchgate.net
Potential for recycling. york.ac.uk
Examples of commonly used chiral auxiliaries include oxazolidinones and pseudoephenamine, which have proven effective in directing alkylation and aldol (B89426) reactions. researchgate.netnih.gov While the direct application of chiral auxiliaries to the synthesis of hexose-1,5-lactones is a specialized area, the principles of asymmetric synthesis they embody are fundamental to controlling the intricate stereochemistry of these molecules. researchgate.netyork.ac.uk
Enzymatic Synthesis and Biotransformation
Enzymatic methods offer a powerful and highly selective alternative to traditional chemical synthesis for producing hexose-1,5-lactones. These biocatalytic approaches often proceed under mild conditions with high efficiency and specificity.
Dehydrogenase-Catalyzed Oxidations to Hexose-1,5-Lactones
Dehydrogenases are a class of oxidoreductases that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD⁺ or NADP⁺.
Glucose 1-dehydrogenase (GDH) is a key enzyme that catalyzes the oxidation of the anomeric hydroxyl group (C-1) of D-glucose to form D-glucono-1,5-lactone. nih.govwikipedia.org This reaction is coupled with the reduction of a cofactor, typically NAD⁺ or NADP⁺. nih.gov
The systematic name for this enzyme is D-glucose:NAD(P)⁺ 1-oxidoreductase. wikipedia.org Bacterial GDHs, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, are particularly well-studied. nih.gov The resulting D-glucono-1,5-lactone can subsequently hydrolyze, either spontaneously or enzymatically (via gluconolactonase), to yield gluconic acid. nih.gov
Several enzymes with similar activities have been characterized from various organisms. For example, hexose oxidase from the red alga Chondrus crispus also catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone, but it uses molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct. fao.org
The substrate specificity of these dehydrogenases can vary. While some are highly specific for D-glucose, others can act on a broader range of sugars. nih.gov
| Enzyme | EC Number | Source Organism (Example) | Substrate(s) | Product(s) | Cofactor |
| Glucose 1-Dehydrogenase (NAD(P)⁺) | 1.1.1.47 | Bacillus thuringiensis nih.gov | D-glucose, 2-deoxy-D-glucose nih.gov | D-glucono-1,5-lactone | NAD(P)⁺ nih.gov |
| Glucose 1-Dehydrogenase (NAD⁺) | 1.1.1.118 | Pseudomonas sp. wikipedia.org | D-glucose | D-glucono-1,5-lactone | NAD⁺ wikipedia.org |
| Hexose Oxidase | 1.1.3.5 | Chondrus crispus fao.org | D-glucose, other hexoses | D-glucono-1,5-lactone | O₂ fao.org |
| Glucose-6-phosphate Dehydrogenase | 1.1.1.49 | Leuconostoc mesenteroides megazyme.com | D-glucose-6-phosphate | 6-phospho-D-glucono-1,5-lactone | NADP⁺ megazyme.com |
Table 1: Examples of Dehydrogenases Producing Hexose-1,5-Lactone Derivatives
Research into these enzymes continues to reveal novel catalytic properties and potential applications in biocatalysis and the development of biorefinery processes for producing valuable carbohydrate-based compounds. unipv.it
L-Fucose Dehydrogenase Systems
L-fucose dehydrogenase is a key enzyme in the metabolic pathway of L-fucose, catalyzing its oxidation to L-fucono-1,5-lactone. nih.gov This enzymatic conversion is the initial step in the degradation pathway of L-fucose in certain mammalian species and various microbes. nih.govresearchgate.net The molecular identity of mammalian L-fucose dehydrogenase was identified as hydroxysteroid 17-β dehydrogenase 14 (HSD17B14). nih.gov This enzyme demonstrates a high catalytic efficiency for L-fucose, significantly greater than for its other known substrates like estradiol. nih.gov
The enzymatic reaction involves the oxidation of L-fucose in the presence of a nicotinamide (B372718) cofactor, either nicotinamide-adenine dinucleotide (NAD⁺) or nicotinamide-adenine dinucleotide phosphate (B84403) (NADP⁺), to yield L-fucono-1,5-lactone and the reduced cofactor (NADH or NADPH). megazyme.comgoogle.com The product, L-fucono-1,5-lactone, is known to be unstable and can spontaneously hydrolyze to L-fuconate or undergo non-enzymatic conversion to the more stable L-fucono-1,4-lactone. researchgate.netnih.govresearchgate.net In some biological systems, this hydrolysis may be catalyzed by a specific lactonase enzyme. nih.govresearchgate.net
The choice of cofactor and optimal reaction conditions can vary depending on the source of the enzyme. For instance, L-fucose dehydrogenase from Burkholderia multivorans (BmulJ_04919) utilizes NAD⁺, with the resulting L-fucono-1,5-lactone product being confirmed by NMR spectroscopy. nih.gov Another system described for L-fucose quantification uses an enzyme with an optimal pH range of 7.5–8.0 and an optimal temperature of 43°C, requiring NAD⁺ as the coenzyme. google.com
| Enzyme System | Source | Cofactor | Product | Key Findings |
|---|---|---|---|---|
| Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) | Mammalian (Human, Rabbit) | NAD⁺ | L-fucono-1,5-lactone | Identified as the mammalian L-fucose dehydrogenase; catalyzes the initial step in the L-fucose degradation pathway. nih.gov |
| L-fucose dehydrogenase (Assay Kit) | Commercial (Megazyme) | NADP⁺ | L-fucono-1,5-lactone | Used for the quantitative measurement of L-fucose via the stoichiometric formation of NADPH. megazyme.com |
| L-fucose dehydrogenase (BmulJ_04919) | Burkholderia multivorans | NAD⁺ | L-fucono-1,5-lactone | Product identity confirmed by NMR; the lactone is unstable and rapidly converts to L-fucono-1,4-lactone. nih.govresearchgate.net |
| L-fucose dehydrogenase (Patent) | Not specified | NAD⁺ | L-fucono-δ-lactone | Optimal pH is 7.5-8.0 and optimal temperature is 43°C. google.com |
Chemoenzymatic Strategies for this compound Production
Chemoenzymatic strategies combine the high selectivity of enzymes with the broad reaction scope of chemical catalysis to achieve efficient synthesis of complex molecules. While many chemoenzymatic routes target various lactone structures, mdpi.comnih.govmdpi.com specific strategies for hexose-1,5-lactones often involve the selective oxidation of the anomeric carbon of an unprotected sugar.
A key approach involves using an enzyme for a specific transformation, followed by chemical steps. For example, lipase-catalyzed kinetic resolution is a common enzymatic method to produce enantiomerically pure alcohols, which can then serve as chiral precursors for subsequent chemical reactions, including lactonization. mdpi.comnih.gov Another strategy combines chemical catalysis for a key bond formation with an enzymatic reduction or oxidation step. rsc.org
For the direct production of hexono-1,5-lactones from unprotected sugars, a purely chemical method employing an iron catalyst has been developed. researchgate.net This method facilitates the selective oxidation of the anomeric position of aldo-hexoses and -pentoses into the corresponding sugar lactones using acetone as a hydrogen acceptor. researchgate.net While this is a chemical method, it complements enzymatic approaches by providing a direct route to the target lactone from readily available starting materials.
A truly integrated chemoenzymatic process for this compound could involve the enzymatic synthesis of a modified hexose derivative, followed by a chemical oxidation step to form the lactone ring. The high selectivity of enzymes like L-fucose dehydrogenase for the anomeric position highlights their potential in such multi-step synthetic pathways.
| Strategy Type | Catalyst/Reagent | Substrate | Product | Description |
|---|---|---|---|---|
| Enzymatic Oxidation | L-Fucose Dehydrogenase | L-Fucose | L-Fucono-1,5-lactone | Highly selective oxidation of the anomeric hydroxyl group using a cofactor like NAD⁺ or NADP⁺. nih.govmegazyme.com |
| Chemical Oxidation | Iron-based Knölker complex | Unprotected Hexoses (e.g., D-Glucose) | D-Glucono-1,5-lactone | Iron-catalyzed transfer hydrogenation methodology that selectively oxidizes the anomeric position. researchgate.net |
| Chemoenzymatic (General) | Lipase + Chemical Reagents | Racemic Alcohols | Chiral Lactones | Enzymatic kinetic resolution of a precursor followed by chemical lactonization demonstrates a common chemoenzymatic workflow. mdpi.comnih.gov |
Radiolytic Generation of Hexose-1,5-Lactones
Radiolysis, particularly pulse radiolysis, is a powerful technique for generating highly reactive species like hydrated electrons (e⁻aq) and hydroxyl radicals (•OH) from the radiolysis of water. nih.govrsc.org This method is primarily used as an analytical tool to study the kinetics and mechanisms of fast reactions involving carbohydrates and their associated enzymes, rather than as a preparative synthetic method. oup.com The yields of specific radiolytic products from carbohydrates are often low. regulations.gov
The interaction of these radiolytically generated species with sugars can induce chemical transformations. For example, hydroxyl radicals can mediate the oxidation of sugar derivatives. nih.gov However, the reactions are often complex, leading to a mixture of products. When gluconate, a sugar acid, was subjected to gamma radiolysis, it was preferentially oxidized to a mixture of uronates rather than being reduced to glucose. nih.gov
Pulse radiolysis has been instrumental in elucidating the mechanism of enzymes that produce hexose-1,5-lactones. For instance, it was used to study the intramolecular electron transfer in membrane-bound quinoprotein glucose dehydrogenase (mGDH), an enzyme that oxidizes glucose to glucono-δ-lactone. oup.com By generating hydrated electrons that reduce a bound ubiquinone (UQ) cofactor, researchers could observe the subsequent electron transfer to the PQQ cofactor, confirming that the UQ-binding site is near the enzyme's surface. oup.comrhea-db.org This use of radiolysis provides mechanistic insights into the enzymatic generation of lactones but is not a direct method for their synthesis.
| Technique | Generated Species | Application/Observation | Relevance to Hexose-1,5-Lactones |
|---|---|---|---|
| Gamma Radiolysis | •OH (Hydroxyl Radical) | Oxidation of gluconate to a mixture of uronates. nih.gov | Demonstrates that radiolysis can induce oxidation of sugar derivatives, a reaction class relevant to lactone formation. |
| Pulse Radiolysis | e⁻aq (Hydrated Electron) | Used to reduce redox centers in quinoprotein glucose dehydrogenase (mGDH) to study its catalytic mechanism. oup.com | Serves as an analytical tool to understand the function of enzymes that naturally synthesize glucono-1,5-lactone. |
| Pulse Radiolysis | e⁻aq (Hydrated Electron) | Reaction with Cr(VI) in the presence of a sugar lactone (D-glycero-D-gulo-heptono-1,4-lactone) to study redox chemistry. researchgate.net | Used to investigate the kinetics and intermediates in reactions involving sugar lactones, not for their production. |
Enzymology and Metabolism of Hexose 1,5 Lactones
Enzymatic Hydrolysis of Hexose-1,5-Lactones
The hydrolysis of the intramolecular ester bond in hexose-1,5-lactones is a key reaction that prevents the accumulation of these potentially inhibitory compounds and channels carbohydrates into further metabolic routes. taylorandfrancis.com This reaction is catalyzed by specific hydrolases that act on carboxylic ester bonds. wikipedia.org
Gluconolactonase (EC 3.1.1.17) is the enzyme responsible for the hydrolysis of D-glucono-1,5-lactone to D-gluconate. wikipedia.orgqmul.ac.uk Its systematic name is D-glucono-1,5-lactone lactonohydrolase. wikipedia.org This enzyme is also known by several other names, including lactonase, aldonolactonase, and glucono-δ-lactonase. wikipedia.orgqmul.ac.uk Historically, the activity on L-gulono-1,5-lactone was separately classified as aldonolactonase (EC 3.1.1.18), but this has since been incorporated into EC 3.1.1.17, as gluconolactonase is now understood to act on a wide range of hexose-1,5-lactones. qmul.ac.ukchemwhat.com This enzymatic activity is a part of metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway, ascorbate (B8700270) and aldarate metabolism, and caprolactam degradation. wikipedia.org
Beyond the broad-specificity gluconolactonases, more specific lactonases have been identified. A notable example is an L-fucono-1,5-lactonase discovered in Burkholderia multivorans. nih.govnih.gov This enzyme, identified as BmulJ_04915, is a member of the amidohydrolase superfamily and is the first enzyme shown to catalyze the hydrolysis of both L-fucono-1,4-lactone and L-fucono-1,5-lactone. nih.govnih.gov L-fucono-1,5-lactone is an unstable intermediate in the L-fucose metabolic pathway, rapidly converting non-enzymatically to the 1,4-lactone form. nih.govebi.ac.uk The enzyme is involved in the non-phosphorylated pathway of L-fucose metabolism. oup.com
The study of enzyme kinetics provides insight into the efficiency and mechanism of catalysis. wikipedia.org For lactonases, this includes determining substrate specificity, the role of cofactors, and the stereochemical course of the reaction.
Lactonases exhibit a range of substrate specificities. Gluconolactonase (EC 3.1.1.17) is known to act on a wide variety of hexono-1,5-lactones. expasy.org A bacterial gluconolactonase from Xanthomonas campestris has been shown to have specificity primarily for D-glucono-δ-lactone. nih.gov
The L-fucono-1,5-lactonase from Burkholderia multivorans (BmulJ_04915) has been characterized in more detail. Due to the instability of its primary substrate, L-fucono-1,5-lactone, a stable analog, 4-deoxy-L-fucono-1,5-lactone, was used for kinetic analysis. The enzyme showed high efficiency in hydrolyzing this analog. nih.gov The enzyme was also tested against a variety of other sugar lactones, demonstrating the highest activity towards L-fucono-1,4-lactone. nih.govebi.ac.uk
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
|---|---|---|---|---|---|
| 4-deoxy-L-fucono-1,5-lactone | 990 | 124 | 8.0 x 10⁶ | 7.1 | nih.govnih.govebi.ac.uk |
| L-fucono-1,4-lactone | 140 | 1400 | 1.0 x 10⁵ | 8.3 | nih.govnih.govebi.ac.uk |
| D-arabino-1,4-lactone | - | - | - | - | nih.govnih.govebi.ac.uk |
| L-xylono-1,4-lactone | - | - | - | - | nih.govnih.govebi.ac.uk |
| D-lyxono-1,4-lactone | - | - | - | - | nih.govnih.govebi.ac.uk |
| L-galactono-1,4-lactone | - | - | - | - | nih.govnih.govebi.ac.uk |
The requirement for cofactors, particularly metal ions, varies among lactonases. Many are metalloenzymes. nih.govwikipedia.org For instance, the bacterial gluconolactonase from Xanthomonas campestris requires calcium ions for its activity. nih.govresearchgate.net Structural analysis revealed three calcium ions per subunit, with one potentially involved directly in substrate hydrolysis and the others in stabilizing the enzyme's structure. nih.gov Aldonolactonase from Euglena gracilis was found to be a zinc-dependent enzyme, with other divalent cations like Mn²⁺, Co²⁺, Mg²⁺, and Ca²⁺ showing significantly less effect on its activity. nih.gov
In contrast, the L-fucono-1,5-lactonase (BmulJ_04915) from Burkholderia multivorans is notable for not requiring a divalent metal cation for its catalytic activity. nih.govnih.govebi.ac.uk This distinguishes it from many other members of the amidohydrolase superfamily.
| Enzyme | Source Organism | Cofactor/Metal Ion Requirement | Reference |
|---|---|---|---|
| Gluconolactonase | Xanthomonas campestris | Calcium (Ca²⁺) | nih.govresearchgate.net |
| Aldonolactonase | Euglena gracilis | Zinc (Zn²⁺) | nih.gov |
| L-fucono-1,5-lactonase (BmulJ_04915) | Burkholderia multivorans | None | nih.govnih.govebi.ac.uk |
The stereospecificity of lactonases can differ. For example, a recombinant aldonolactonase from Euglena was found to non-stereospecifically hydrolyze various aldonate lactones, including D-glucono-δ-lactone, D-/L-galactono-1,4-lactone, and D-/L-gulono-1,4-lactone. nih.gov In contrast, the gluconolactonase from Xanthomonas campestris shows a high degree of specificity for D-glucono-δ-lactone, indicating a stereospecific interaction with its substrate. nih.gov
Structural Biology of Hexose-1,5-Lactone-Related Enzymes
The three-dimensional structures of enzymes that interact with hexose-1,5-lactones provide critical insights into their catalytic mechanisms and substrate specificity. Techniques such as X-ray crystallography and site-directed mutagenesis have been instrumental in elucidating the intricate details of enzyme-lactone interactions at the molecular level.
X-ray crystallography is a powerful method for determining the atomic and molecular structure of a crystal, including complex biological molecules like enzymes. nih.gov By analyzing the diffraction pattern of an X-ray beam passed through a crystal of an enzyme, scientists can construct a detailed three-dimensional model of its structure. When an enzyme is co-crystallized with its substrate or a substrate analog, such as a this compound, the resulting structure can reveal the precise interactions within the active site that are essential for catalysis.
Studies on enzymes like xylose isomerase, which can act on hexose (B10828440) sugars, have utilized X-ray crystallography to visualize the enzyme in complex with its substrates. nih.gov These structures have provided evidence for the positioning of the substrate within the active site and have even captured conformational changes in the enzyme and movement of metal cofactors during the catalytic process. nih.gov For instance, the crystallographic structures of D-xylose isomerase with substrates like D-glucose have been determined at high resolution, revealing how the linear form of the sugar binds and interacts with key amino acid residues and metal ions. nih.gov
Similarly, crystallographic studies of xylanase variants in complex with xylo-oligosaccharides, which share structural similarities with hexose-based substrates, have yielded pseudo-Michaelis complexes. researchgate.net These structures have confirmed conformational movements within the enzyme upon ligand binding and have provided a detailed view of the sugar-binding subsites. researchgate.net Such detailed structural information is invaluable for understanding the catalytic mechanism at a molecular level.
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. Characterizing the amino acid residues that form the active site and are crucial for catalysis is a key goal of enzymology. Site-directed mutagenesis is a technique used to systematically replace specific amino acids within the enzyme's active site to probe their function. mdpi.com By observing the effect of these mutations on enzyme activity, researchers can identify the roles of individual residues in substrate binding and catalysis. nih.gov
For example, in studies of β-galactosidase, a retaining-type glycosidase, bioinformatic analysis combined with site-directed mutagenesis has been used to identify putative catalytic glutamate (B1630785) residues and highly conserved active site histidines. nih.gov Mutations of these residues to other amino acids resulted in a significant loss of catalytic activity, confirming their essential roles as the general acid/base catalyst, the nucleophile, and as stabilizers of the transition state. nih.gov
The introduction of new active sites into enzymes through chemical modification of specific amino acid residues with coenzyme analogs, a process termed "chemical mutation," has also been explored. nih.gov This approach can alter the catalytic activities of enzymes, for instance, converting a hydrolase into an oxidoreductase. nih.gov Such studies highlight the versatility of enzyme active sites and the potential for engineering novel catalytic functions.
Furthermore, mutagenesis studies on enzymes like phosphoenolpyruvate (B93156) mutase have been used to evaluate different models for the catalytic mechanism. researchgate.net By creating mutations in key active site residues and analyzing the kinetic properties of the resulting mutant enzymes, researchers can deduce the roles of these residues in substrate binding, metal ion coordination, and phosphoryl transfer. researchgate.net
Interactive Table of Key Active Site Residues and Their Functions:
| Enzyme Family | Key Residue(s) | Function |
| Glycoside Hydrolase Family 2 | Glutamate (E447), Glutamate (E532) | General acid/base catalyst, Nucleophile |
| Glycoside Hydrolase Family 2 | Histidine (H345), Histidine (H379) | Transition state stabilization |
| Phosphoenolpyruvate Mutase | Aspartate (D58) | Nucleophilic catalysis (phosphoryl transfer) |
| Phosphoenolpyruvate Mutase | Arginine (R159) | Substrate carboxylate group binding |
| Phosphoenolpyruvate Mutase | Aspartate (D85, D87), Glutamate (E114) | Mg(II) binding |
Role of Hexose-1,5-Lactones in Metabolic Pathways
Hexose-1,5-lactones, particularly their phosphorylated derivatives, are key intermediates in central metabolic pathways. Their formation and subsequent transformation are tightly regulated and integral to the production of essential biomolecules.
The pentose phosphate pathway (PPP), also known as the hexose monophosphate shunt, is a fundamental metabolic pathway that runs parallel to glycolysis. wikipedia.org It is crucial for generating reducing equivalents in the form of NADPH and for producing pentose sugars, such as ribose 5-phosphate, which is a precursor for nucleotide synthesis. wikipedia.orgnih.gov The pathway is divided into an oxidative phase and a non-oxidative phase. tuscany-diet.net
The initial and committed step of the oxidative phase involves the oxidation of glucose 6-phosphate. tuscany-diet.net This reaction is catalyzed by the enzyme glucose-6-phosphate dehydrogenase and results in the formation of a this compound derivative. wikipedia.org
The first reaction of the pentose phosphate pathway is the oxidation of glucose 6-phosphate to 6-phospho-D-glucono-1,5-lactone. nih.govwikipedia.org This reaction is catalyzed by glucose-6-phosphate dehydrogenase, which uses NADP+ as an electron acceptor, thereby producing NADPH. wikipedia.orgyoutube.com This step is essentially irreversible and serves as the primary point of regulation for the entire pathway. tuscany-diet.net
The product, 6-phospho-D-glucono-1,5-lactone, is an intramolecular ester. berkeley.edu This lactone is then hydrolyzed to 6-phospho-D-gluconate. wikipedia.orgreactome.org This hydrolysis can occur spontaneously, but the reaction is significantly accelerated by the enzyme 6-phosphogluconolactonase. wikipedia.orgresearchgate.net The enzymatic hydrolysis is important to prevent the accumulation of the lactone, which can react with intracellular nucleophiles and disrupt cellular processes. hmdb.ca
The hydrolysis of 6-phospho-D-glucono-1,5-lactone is a critical step that ensures the unidirectional flow of metabolites through the oxidative branch of the pentose phosphate pathway. nih.gov The subsequent step is the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate, which generates a second molecule of NADPH. wikipedia.org
The regulation of the pentose phosphate pathway is primarily controlled by the activity of the first enzyme, glucose-6-phosphate dehydrogenase (G6PD). wikipedia.org The key regulatory molecule is the ratio of NADPH to NADP+. wikipedia.orgyoutube.com High levels of NADPH act as a potent competitive inhibitor of G6PD, thus slowing down the pathway when the cell has a sufficient supply of reducing power. wikipedia.orgnih.gov Conversely, a high concentration of NADP+, which indicates a demand for NADPH, allosterically stimulates G6PD activity. wikipedia.org This ensures that the rate of the pentose phosphate pathway is finely tuned to the cell's metabolic needs for NADPH, which is essential for reductive biosynthesis and for protecting against oxidative stress. wikipedia.orgberkeley.edu
The flux through the pentose phosphate pathway is therefore highly dependent on the metabolic state of the cell. nih.gov When there is a high demand for NADPH for biosynthetic reactions, such as fatty acid synthesis, the pathway is highly active. The regulation by NADPH ensures that the production of pentose phosphates is coupled to the need for reducing equivalents.
Interactive Table of Pentose Phosphate Pathway Regulation:
| Regulatory Molecule | Effect on Glucose-6-Phosphate Dehydrogenase | Consequence for the Pathway |
| High NADPH/NADP+ ratio | Inhibition | Decreased flux |
| Low NADPH/NADP+ ratio | Stimulation | Increased flux |
Involvement in Specific Hexose Degradation Pathways (e.g., L-Fucose Metabolism)
Hexose-1,5-lactones are key intermediates in the oxidative degradation pathways of certain hexoses. A prominent example is the catabolism of L-fucose, a 6-deoxy-L-galactose found in many glycoconjugates, which is metabolized by some mammalian and microbial species into common central metabolites. researchgate.netnih.govnih.gov
The initial step in this oxidative pathway is the conversion of L-fucose to L-fucono-1,5-lactone. researchgate.netnih.gov This reaction is catalyzed by an NAD⁺-dependent L-fucose dehydrogenase. nih.govuniprot.org In mammals, this enzyme has been identified as hydroxysteroid 17-β dehydrogenase 14 (HSD17B14), an enzyme previously thought to be involved primarily in steroid metabolism. researchgate.netnih.gov Studies have confirmed that the preferred substrate for human HSD17B14 is L-fucose, with a catalytic efficiency 359-fold higher than for its previously known substrate, estradiol. researchgate.netnih.gov
L-fucono-1,5-lactone is an unstable compound that can undergo rapid spontaneous hydrolysis to form L-fuconate. researchgate.netnih.gov However, the metabolic pathway is often facilitated by a specific enzyme, an L-fucono-1,5-lactonase, which catalyzes this hydrolytic ring-opening step. researchgate.netnih.gov In the bacterium Burkholderia multivorans, the enzyme BmulJ_04915 has been identified as a potent L-fucono-1,5-lactonase. nih.govnih.gov Due to the instability of the 1,5-lactone, researchers used a more stable analog, 4-deoxy-L-fucono-1,5-lactone, to determine the enzyme's kinetic properties, finding it to be a highly efficient catalyst. nih.govnih.gov
Following the hydrolysis to L-fuconate, the pathway continues with dehydration and subsequent cleavage reactions, ultimately yielding pyruvate (B1213749) and L-lactate, which can enter central carbon metabolism. nih.govtamu.edu The formation of L-fucono-1,5-lactone is therefore the committed step in this specific oxidative route for L-fucose degradation.
Table 1: Key Enzymes in L-Fucono-1,5-Lactone Metabolism
| Enzyme | Function | Substrate(s) | Product(s) | Organism Examples |
|---|---|---|---|---|
| L-Fucose Dehydrogenase (e.g., HSD17B14) | Catalyzes the NAD⁺-dependent oxidation of L-fucose. nih.govuniprot.org | L-fucose, NAD⁺ | L-fucono-1,5-lactone, NADH, H⁺ uniprot.org | Homo sapiens, Mus musculus, Burkholderia multivorans nih.govuniprot.orgexpasy.org |
| L-Fucono-1,5-lactonase (e.g., BmulJ_04915) | Catalyzes the hydrolysis of the lactone ring. nih.govnih.gov | L-fucono-1,5-lactone, H₂O | L-fuconate | Burkholderia multivorans nih.gov |
Biosynthetic Precursors and Intermediates for Downstream Molecules
Hexose-1,5-lactones are not only transient species in degradation pathways but also pivotal intermediates in major biosynthetic routes. A critical example is the role of 6-phospho-D-glucono-1,5-lactone (a phosphorylated this compound) in the pentose phosphate pathway (PPP). wikipedia.orghmdb.ca The PPP is a fundamental metabolic pathway parallel to glycolysis that is responsible for producing key biosynthetic precursors. microbenotes.com
The entry point of the PPP is the oxidation of glucose-6-phosphate. This reaction is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pathway. wikipedia.orgnih.gov The product of this oxidation is 6-phospho-D-glucono-1,5-lactone, along with the first molecule of NADPH. nih.govmdpi.com
This lactone is the substrate for the second enzyme in the pathway, 6-phosphogluconolactonase (PGLS), which catalyzes its hydrolysis to 6-phospho-D-gluconate. wikipedia.orgwikipedia.org The rapid and specific hydrolysis of the δ-isomer of the lactone by PGLS is crucial to prevent its accumulation and potential isomerization to a more stable γ-form, which cannot be further metabolized in the pathway. wikipedia.org
The formation and subsequent conversion of 6-phospho-D-glucono-1,5-lactone are integral to the primary functions of the PPP: the generation of essential downstream molecules for biosynthesis. nih.govnih.gov These molecules include:
NADPH : The PPP is a major source of the cell's cytoplasmic NADPH. lecturio.comlibretexts.org This reduced coenzyme is the primary electron donor for reductive biosynthesis, including the synthesis of fatty acids and cholesterol. It is also essential for regenerating reduced glutathione, a key antioxidant that protects cells from oxidative damage. microbenotes.comlecturio.com
Ribose-5-phosphate : Following the hydrolysis of the lactone and a subsequent oxidative decarboxylation step, the pathway yields pentose phosphates. mdpi.com Ribose-5-phosphate is a direct precursor for the synthesis of nucleotides (e.g., ATP, GTP) and nucleic acids (DNA and RNA), making the PPP indispensable for cell growth, proliferation, and genetic information transfer. nih.govlecturio.comlibretexts.org
Therefore, 6-phospho-D-glucono-1,5-lactone serves as a critical intermediate that links glucose metabolism directly to the biosynthesis of reducing power (NADPH) and the fundamental building blocks of genetic material.
Table 2: Enzymes Involved in the Metabolism of 6-Phospho-D-glucono-1,5-lactone in the Pentose Phosphate Pathway
| Enzyme | Function | Substrate(s) | Product(s) | Pathway Significance |
|---|---|---|---|---|
| Glucose-6-phosphate dehydrogenase (G6PD) | Catalyzes the oxidation of glucose-6-phosphate, forming the lactone. wikipedia.orghmdb.ca | Glucose-6-phosphate, NADP⁺ | 6-phospho-D-glucono-1,5-lactone, NADPH, H⁺ nih.gov | Rate-limiting step of the PPP; first site of NADPH production. nih.gov |
| 6-Phosphogluconolactonase (PGLS) | Catalyzes the hydrolysis of the lactone to its corresponding acid. wikipedia.org | 6-phospho-D-glucono-1,5-lactone, H₂O | 6-phospho-D-gluconate | Ensures the efficient flow of metabolites through the PPP by preventing lactone accumulation. hmdb.cawikipedia.org |
Biological Significance of Hexose 1,5 Lactones
Role as Metabolic Intermediates and Signaling Molecules
Hexose-1,5-lactones are critical intermediates in several metabolic pathways, most notably the pentose (B10789219) phosphate (B84403) pathway (PPP). smolecule.comnih.gov In the oxidative phase of the PPP, glucose-6-phosphate is oxidized by the enzyme glucose-6-phosphate dehydrogenase to form 6-phospho-D-glucono-1,5-lactone. nih.govmegazyme.comgoogle.com This reaction is a pivotal step that links glucose metabolism with the production of essential molecules for biosynthesis and cellular protection. vaia.commarmara.edu.tr The resulting lactone is then hydrolyzed to 6-phosphogluconate, continuing the pathway. nih.govuniprot.org
Beyond their role as metabolic intermediates, there is emerging evidence for hexose-mediated signaling pathways. jax.org While much of this research has focused on the parent hexose (B10828440) sugars like glucose, the involvement of their lactone derivatives as signaling molecules is an active area of investigation. These signaling cascades are crucial for how cells sense and respond to nutrient availability and metabolic status. jax.org
For instance, D-glucono-1,5-lactone has been shown to be a critical mediator between gut microbiota and host health, suggesting a role in intercellular communication. frontiersin.org The table below summarizes key metabolic pathways where hexose-1,5-lactones appear.
| Metabolic Pathway | Precursor | Hexose-1,5-Lactone Intermediate | Subsequent Product | Key Enzyme(s) |
| Pentose Phosphate Pathway | D-glucose 6-phosphate | 6-phospho-D-glucono-1,5-lactone | 6-phospho-D-gluconate | Glucose-6-phosphate dehydrogenase, 6-phosphogluconolactonase |
| L-fucose metabolism | L-fucose | L-fucono-1,5-lactone | L-fuconate | L-fucose dehydrogenase, L-fucono-1,5-lactonase |
| D-glucose oxidation | β-D-glucose | D-glucono-1,5-lactone | D-gluconic acid | Glucose oxidase, Glucose 1-dehydrogenase |
Contribution to Cellular Redox Balance (e.g., NADPH Production)
A primary and crucial function of the pentose phosphate pathway, and by extension, the formation of hexose-1,5-lactones, is the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govvaia.com The oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone is directly coupled to the reduction of NADP+ to NADPH. nih.govuniprot.orggoogle.com
NADPH is a vital reducing agent in the cell, essential for a multitude of anabolic reactions and for maintaining cellular redox balance. nih.govuniprot.org It serves as the primary electron donor for reductive biosynthesis and is indispensable for protecting cells against oxidative damage by regenerating reduced glutathione, a key antioxidant. vaia.com The production of NADPH through the PPP is critical for neutralizing harmful reactive oxygen species (ROS) and maintaining a reducing environment within the cell. frontiersin.org Disturbances in this pathway can lead to significant oxidative stress and related pathologies. smolecule.com
The table below highlights research findings on the link between this compound formation and NADPH production.
| This compound | Associated Pathway/Enzyme | Research Finding |
| 6-phospho-D-glucono-1,5-lactone | Pentose Phosphate Pathway | The conversion of glucose-6-phosphate to this lactone is the first committed step of the PPP and a major source of cytosolic NADPH. nih.govuniprot.org |
| 6-phospho-D-glucono-1,5-lactone | Glucose-6-phosphate dehydrogenase | This enzyme-catalyzed reaction directly produces one molecule of NADPH for each molecule of lactone formed. megazyme.comgoogle.com |
| D-glucono-1,5-lactone | D-glucono-1,5-lactone administration in a mouse model | Treatment with D-glucono-1,5-lactone was found to increase NADPH production and decrease oxidative stress in reperfusion-injured mice. frontiersin.org |
Modulation of Enzymatic Activities (e.g., as Enzyme Inhibitors)
Hexose-1,5-lactones and their derivatives are known to act as inhibitors for a variety of enzymes, particularly glycosidases. This inhibitory activity stems from their structural similarity to the transition states of glycosidase-catalyzed reactions. By mimicking the shape and charge of the intermediate oxocarbenium ion, these lactones can bind tightly to the active site of the enzyme, blocking its function.
For example, sugar lactones have been shown to inhibit many different types of glycosyl hydrolases. asm.org This property has made them valuable tools for studying carbohydrate-metabolizing enzymes and has potential therapeutic applications. Research has also indicated that D-glucono-1,5-lactone can inhibit several enzymes involved in carbohydrate metabolism. usda.gov
The table below provides examples of enzymes that are modulated by hexose-1,5-lactones.
| Enzyme Class | Specific Enzyme Example | This compound Inhibitor | Nature of Modulation |
| Glycosyl Hydrolases | Various | General sugar lactones | Inhibition |
| Carbohydrate Metabolism Enzymes | Various | D-glucono-1,5-lactone | Inhibition |
Integration into Complex Carbohydrate Structures and Glycoconjugates
While hexoses themselves are the fundamental building blocks of complex carbohydrates and glycoconjugates, the lactone form represents a key chemical intermediate in their biosynthesis and modification. nobelprize.org L-fucose, a hexose found in many mammalian and plant glycoconjugates, is metabolized through an L-fucono-1,5-lactone intermediate. nih.govtamu.edu These glycoconjugates, which include glycoproteins and glycolipids, are vital for a wide range of biological processes such as cell recognition, signaling, and immune responses. nih.govtamu.edu
The synthesis of rare L-hexoses, which are components of some natural products, can be achieved from more common D-hexono-1,5-lactones, highlighting the role of these lactones as versatile synthetic precursors in carbohydrate chemistry. nih.govresearchgate.net The ability to form and hydrolyze the lactone ring is a crucial aspect of the enzymatic machinery that builds and modifies the complex carbohydrate structures found in nature. nih.gov
Degradation and Stability Profiles of Hexose 1,5 Lactones
Non-Enzymatic Conversion and Isomerization Pathways
Hexose-1,5-lactones are susceptible to spontaneous chemical changes in aqueous solutions, leading to a mixture of related compounds. These non-enzymatic transformations are primarily driven by the inherent instability of the six-membered lactone ring and are influenced by environmental conditions.
In solution, hexose-1,5-lactones undergo mutarotation, a process involving the interconversion between anomers (α and β forms) and the open-chain hydroxy acid. nist.gov This process is analogous to the mutarotation observed in reducing sugars. For instance, glucono-1,5-lactone in solution will change its optical rotation over time as it equilibrates with its corresponding aldonic acid. tdl.org One study observed that an initial specific rotation of +85.0 for pure glucono-1,5-lactone decreased to +8.2 within 28 minutes, indicating rapid hydrolysis. tdl.org
A significant isomerization pathway for hexose-1,5-lactones is the contraction of the six-membered δ-lactone ring to a more thermodynamically stable five-membered γ-lactone (1,4-lactone). tdl.orgresearchgate.net This ring contraction is a well-documented phenomenon. chemistrysteps.comwikipedia.org For example, L-fucono-1,5-lactone is known to be unstable and rapidly converts non-enzymatically to L-fucono-1,4-lactone. tamu.edunih.gov This transformation from a pyranose-type ring to a furanose-type ring structure reflects the general stability trend where the five-membered ring is often favored for lactones. tdl.org This process can be viewed as a type of rearrangement reaction. libretexts.orgetsu.edu
The equilibrium between the 1,5- and 1,4-lactones and the acyclic aldonic acid is a dynamic process. The 1,5-lactone hydrolyzes relatively quickly, while the formation of the 1,4-lactone is a slower process. tdl.org For gluconolactone (B72293), the final equilibrium mixture after several days consists of approximately 67% aldonic acid, 16% 1,5-lactone, and 17% 1,4-lactone. tdl.org This demonstrates the complex interplay between hydrolysis and isomerization.
Table 1: Equilibrium Composition of Gluconolactone Solution
| Compound | Percentage at Equilibrium |
| D-Gluconic Acid | 67% |
| Glucono-1,5-lactone | 16% |
| Glucono-1,4-lactone | 17% |
This table is interactive. Click on the headers to sort.
The stability and rearrangement pathways of hexose-1,5-lactones are highly dependent on the pH of the solution. The rate of hydrolysis of the lactone to the corresponding aldonic acid is pH-dependent. tdl.orgresearchgate.net The hydrolysis can occur spontaneously or be catalyzed by enzymes. researchgate.net The mutarotation of mannuronic lactone, for instance, is exceptionally sensitive to basic catalysts, with the minimum rate of change occurring in the acidic region around pH 3.1. nist.gov
Under acidic conditions, the equilibrium between the lactone and the free acid is favored. However, as the pH increases, the rate of hydrolysis to the carboxylate form of the aldonic acid increases. This is a critical factor in many biological systems where pH can fluctuate. The stability of related compounds, such as 2-sulfonyloxetanes, has been shown to be pH-dependent, with stability observed across a pH range of 1-10. acs.org While not hexose-1,5-lactones, this highlights the general principle of pH influencing the stability of cyclic esters. The ionization state of acidic residues in enzymes that interact with sugar-like molecules can also be affected by pH, which in turn can influence the enzyme's structure and function. nih.gov
Oxidative and Other Chemical Degradation Mechanisms
Beyond hydrolysis and isomerization, hexose-1,5-lactones can undergo further chemical degradation, particularly through oxidation. The oxidation of aldoses is a common method for preparing aldonolactones. researchgate.net For example, the oxidation of D-galactose can lead to D-lyxose through a process known as Ruff degradation, which involves the oxidative decarboxylation of the intermediate aldonic acid. pressbooks.pub
Lytic polysaccharide monooxygenases (LPMOs) are enzymes that can oxidatively cleave polysaccharides like cellulose. nih.gov This process can lead to the formation of lactones at the C1 position of the sugar ring. researchgate.netnih.gov These oxidized products can then be further processed by other enzymes.
In some degradation pathways, such as those involving 3-deoxy-d-erythro-hexos-2-ulose, hydrolytic α-dicarbonyl cleavage can lead to the formation of formic acid. agriculturejournals.cz The formation of various carboxylic acids during the degradation of monosaccharides can occur through complex pathways involving oxidation and intramolecular reactions. agriculturejournals.cz
Enzymatic Degradation Beyond Hydrolysis
While hydrolysis to the corresponding aldonic acid is the primary enzymatic reaction involving hexose-1,5-lactones, other enzymatic transformations can occur. umt.edu For instance, in some microbial metabolic pathways, L-fucose is oxidized to L-fuconolactone, which is then hydrolyzed to L-fuconate. This is subsequently dehydrated and further metabolized to pyruvate (B1213749) and L-lactate. tamu.edunih.gov
Enzymes from the amidohydrolase superfamily have been identified that can catalyze the hydrolysis of various sugar lactones, including both 1,4- and 1,5-lactones. nih.gov One such enzyme, BmulJ_04915 from Burkholderia multivorans, was found to hydrolyze L-fucono-1,4-lactone and was shown to be active on a 1,5-lactone derivative. nih.govresearchgate.net This highlights the diversity of enzymes that can act on these substrates.
The broader context of lignocellulose degradation involves a consortium of enzymes that break down complex polysaccharides into fermentable sugars. nih.govfrontiersin.org These multi-enzyme systems work synergistically to deconstruct cellulose, hemicellulose, and lignin. umt.edu While the primary focus is often on the hydrolysis of glycosidic bonds, the processing of oxidized sugar products, including lactones, is an integral part of these complex biological systems.
Advanced Analytical and Spectroscopic Characterization of Hexose 1,5 Lactones
Chromatographic Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of hexose-1,5-lactones from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of hexose-1,5-lactones. Its application is crucial in quality control and research, providing reliable and reproducible results. torontech.commedicinescience.org The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. torontech.com
A variety of HPLC methods have been developed for the analysis of glucono-δ-lactone (GDL), a common hexose-1,5-lactone. One established method utilizes a Thermo Hypersil Gold Aq column with a mobile phase consisting of an acetonitrile-water (9:1) mixture. cmes.org This approach, coupled with a charged aerosol detector (CAD), has demonstrated excellent linearity and sensitivity. cmes.org Another approach involves an isocratic HPLC system with a Lichrosorb RP18 column, using a mobile phase of acetonitrile, acetone (B3395972), and water to analyze 6-acyl glucono-1,5-lactones. researchgate.net The separation and quantification are often achieved using reversed-phase (RP) columns, such as C18, which separate compounds based on their hydrophobicity. researchgate.netacs.org
The purity of a sample can be determined by analyzing the resulting chromatogram. torontech.com Peak purity analysis helps to ensure that a single chromatographic peak corresponds to a single compound. torontech.com A common method for estimating purity is area normalization, where the area of the main compound's peak is divided by the total area of all peaks in the chromatogram, expressed as a percentage. torontech.com For accurate quantification, calibration curves are established by plotting the peak areas of standard solutions against their known concentrations. acs.org
Table 1: HPLC Method Parameters for Glucono-δ-Lactone (GDL) Analysis
Data derived from a study on the determination of GDL in Canagliflozin. cmes.org
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Water (9+1) |
| Flow Rate | 0.5 mL·min⁻¹ |
| Column Temperature | 30 ℃ |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detection (CAD) |
| Linearity Range | 1.05 - 22.5 mg·L⁻¹ |
| Detection Limit (3S/N) | 0.32 ng |
| Recovery | 96.2% - 103% |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective technique for analyzing hexose-1,5-lactones. However, due to their low volatility, sugars and their lactone derivatives must first be converted into more volatile and thermally stable compounds through a process called derivatization. core.ac.ukmdpi.comcdnsciencepub.com
The most common derivatization method for this purpose is silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. cdnsciencepub.comchalmers.se This process significantly increases the volatility of the compounds, making them suitable for GC analysis. mdpi.com The resulting TMS derivatives, such as 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone, can then be readily separated and identified. core.ac.ukgrowthmarketreports.com The preparation of acyclic oxime and ester trimethylsilyl derivatives is another robust approach that allows for the simultaneous analysis of various sugars and related hydroxy acids. core.ac.ukchalmers.se
In a typical GC-MS analysis, the derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas (like helium) through a capillary column. mdpi.comd-nb.info The separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. mdpi.com As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification by comparing the fragmentation patterns to spectral libraries. d-nb.infomdpi.com
Table 2: Example GC-MS Method for Analysis of Volatile Derivatives
Data derived from a study on the analysis of 2-phenoxyethanol (B1175444) as a trimethylsilyl derivative. mdpi.com
| Parameter | Condition |
|---|---|
| Derivatization | Silylation to form Trimethylsilyl (TMS) derivative |
| GC System | Agilent 6890 Series |
| MS Detector | Agilent 5973 N Mass Selective Detector |
| Column | MEGA-5 MS (30 m × 0.32 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Volume | 2 µL |
| Oven Program | Start 90°C (8 min), ramp 10°C/min to 100°C (18 min), ramp 30°C/min to 240°C (4.67 min) |
Spectrophotometric Assays for Enzymatic Activity Monitoring
Spectrophotometric assays are indispensable for monitoring the activity of enzymes that produce hexose-1,5-lactones, such as glucose oxidase and glucose 1-dehydrogenase. sigmaaldrich.comcreative-enzymes.com These assays are typically continuous and rely on measuring the change in absorbance of a chromogenic compound that is linked to the enzymatic reaction. sigmaaldrich.com
The activity of enzymes like glucose oxidase (GOX), which catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone and hydrogen peroxide (H₂O₂), is often measured using a coupled enzyme assay. sigmaaldrich.comfao.org In this system, a second enzyme, peroxidase, is used to catalyze the reaction between the H₂O₂ produced and a chromogenic substrate (e.g., o-dianisidine, 4-aminoantipyrine, or ABTS). sigmaaldrich.comnih.gov The oxidation of the chromogenic substrate results in a colored product whose formation can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 500 nm for o-dianisidine). sigmaaldrich.comnih.gov The rate of color formation is directly proportional to the rate of glucose oxidation. sigmaaldrich.com
For NAD(P)⁺-dependent dehydrogenases, such as glucose 1-dehydrogenase which also produces D-glucono-1,5-lactone, a different spectrophotometric approach is used. creative-enzymes.com The activity of these enzymes is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of the cofactor NAD⁺ or NADP⁺ to NADH or NADPH, respectively. creative-enzymes.comtamu.edu Similarly, the activity of hexokinase can be measured in a coupled system where its product, glucose-6-phosphate, is converted to 6-phospho-D-glucono-1,5-lactone by glucose-6-phosphate dehydrogenase, with the concomitant production of NADPH monitored at 340 nm. nih.govmegazyme.com
Table 3: Principles of Spectrophotometric Assays for this compound Producing Enzymes
Information compiled from various sources on enzymatic assays. sigmaaldrich.comcreative-enzymes.comnih.govnih.gov
| Enzyme | Reaction Principle | Monitored Species | Wavelength |
|---|---|---|---|
| Glucose Oxidase (GOX) | β-D-Glucose + O₂ → D-Glucono-1,5-lactone + H₂O₂ H₂O₂ + Chromogen (reduced) Peroxidase→ Chromogen (oxidized) + H₂O | Oxidized Chromogen (e.g., o-dianisidine) | ~500 nm |
| Glucose 1-Dehydrogenase | β-D-Glucose + NAD(P)⁺ → D-Glucono-1,5-lactone + NAD(P)H + H⁺ | NAD(P)H | 340 nm |
| Hexokinase / Glucose-6-Phosphate Dehydrogenase (Coupled Assay) | Glucose + ATP Hexokinase→ Glucose-6-Phosphate + ADP Glucose-6-Phosphate + NADP⁺ G6PDH→ 6-Phospho-D-glucono-1,5-lactone + NADPH + H⁺ | NADPH | 340 nm |
Computational and Theoretical Studies on Hexose 1,5 Lactones
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For hexose-1,5-lactone, a key area of investigation is conformational analysis, which seeks to identify the most stable three-dimensional arrangements of the atoms. The six-membered lactone ring is not planar and can adopt several conformations, with the chair and boat forms being the most significant.
Early crystallographic studies on D-glucono-(1,5)-lactone, a common example of a this compound, revealed that the planar carbonyl group forces the δ-lactone ring system into a distorted half-chair conformation in the solid state. iucr.org However, when bound to the catalytic site of an enzyme like glycogen (B147801) phosphorylase, analysis of the electron-density map indicates that the ligand adopts a chair conformation. portlandpress.comnih.gov This highlights that the molecule's conformation can be influenced by its environment.
Molecular mechanics, a method that uses classical physics to model molecular systems, has been employed to study the conformations of various lactones. researchgate.net These calculations can predict the relative energies of different conformers, helping to determine the most populated states. For instance, studies on δ-valerolactone, a related six-membered ring lactone, have utilized molecular mechanics to explore its conformational landscape. acs.org
More advanced studies combine molecular dynamics (MD) simulations with Density Functional Theory (DFT) to investigate the conformations of pyranose rings. rsc.org A molecular dynamics study on an aqueous solution of gluconolactone (B72293) and gluconic acid provided insights into the structural characteristics and hydration shells of the molecule in a biologically relevant environment. researchgate.net Such studies are crucial for understanding the behavior of this compound in solution, where it exists in equilibrium with the corresponding aldonic acid. tdl.orgnih.gov
Table 1: Conformational States of D-Glucono-1,5-Lactone from Different Studies
| Method | Environment | Observed Conformation | Reference(s) |
| X-ray Crystallography | Solid State (Crystal) | Distorted Half-Chair | iucr.org |
| X-ray Crystallography | Bound to Glycogen Phosphorylase | Chair | portlandpress.comnih.gov |
| Molecular Dynamics | Aqueous Solution | Dynamic, with defined hydration shells | researchgate.net |
Quantum Chemical Calculations for Reaction Mechanisms and Stability
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of molecular electronic structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are widely used to calculate properties such as reaction energies, activation barriers, and atomic charges. researchgate.netnih.gov
For hexose-1,5-lactones, these calculations are valuable for understanding their stability and the thermodynamics of their formation and hydrolysis. D-glucono-1,5-lactone, for example, readily hydrolyzes in aqueous solution to form D-gluconic acid. nih.gov The equilibrium between the lactone and the open-chain acid is influenced by pH and temperature. researchgate.netglpbio.com Quantum chemical calculations can model the energetics of this ring-opening reaction. Studies on the polymerization of lactones have used DFT and other methods to calculate the heats of polymerization, which are related to the ring strain and stability of the monomer. thaiscience.info The major contribution to the ring strain in lactones often comes from the distortion of bond angles within the cyclic ester group. thaiscience.info
DFT calculations have been specifically used to optimize the molecular structure and determine the atomic charges of gluconolactone. researchgate.net This information is critical for developing accurate parameters for classical molecular dynamics simulations, ensuring the reliability of these large-scale models. researchgate.net Furthermore, DFT has been used to rationalize the structures of flavin-adducts formed in enzymes like pyranose dehydrogenase, which can act on sugar lactones. plos.org While detailed quantum mechanical studies on the complete enzymatic reaction mechanism involving this compound are complex, these computational approaches provide fundamental data on the molecule's intrinsic properties that govern its behavior in chemical and biological systems.
Table 2: Applications of Quantum Chemical Calculations to Lactones
| Computational Method | Application | Findings/Insights | Reference(s) |
| DFT | Structural Optimization | Optimized geometry and atomic charges for gluconolactone. | researchgate.net |
| DFT, AM1 | Polymerization Energetics | Calculated heats of polymerization for various lactones, correlating bond angle strain to polymerizability. | thaiscience.info |
| DFT | Conformational Analysis | Determined ring-inversion properties of hexopyranoses. | rsc.org |
| DFT | Reaction Mechanism | Investigated flavin intermediates in enzyme active sites. | plos.org |
In Silico Enzyme-Substrate Docking and Molecular Dynamics Simulations
To understand how this compound interacts with biological targets, researchers use molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site, and estimates the strength of the interaction, often reported as a binding energy. mdpi.com MD simulations provide a dynamic view of the system, showing how the protein and ligand move and interact over time, revealing the stability of the binding pose and key intermolecular interactions. nih.govnih.gov
Hexose-1,5-lactones and their derivatives are known inhibitors or products of several enzymes. Docking studies have been performed to elucidate their binding modes. For example, D-glucono-1,5-lactone (GDL) was docked into Protein Kinase C (PKC), revealing a binding energy of -5.0 kcal/mol and the formation of hydrogen bonds with residues Q688, F691, and K413. nih.gov Similarly, a derivative, 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazone, was identified as a potent inhibitor of human OGA, with computational studies suggesting a preferred binding conformation. mdpi.com
In the context of carbohydrate-processing enzymes, docking and MD simulations are particularly insightful. Glucose dehydrogenase (GDH) is inhibited by its product, glucono-1,5-lactone. researchgate.net Docking simulations of GDH with D-glucono-1,5-lactone have helped to visualize the interactions within the active site. nih.gov For β-glucosidases, which are inhibited by glucose, MD simulations have been used to understand the mechanism of product release and inhibition. nih.govmdpi.com Docking of the inhibitor gluconohydroximo-1,5-lactone to glycogen phosphorylase showed it binding at the catalytic site. portlandpress.comnih.gov
MD simulations of enzyme-ligand complexes, such as β-glucosidase with its substrate, can predict the key amino acid residues involved in hydrolysis. nih.govsci-hub.se These simulations, which can be run for nanoseconds, validate the stability of docked poses and provide a more realistic model of the interactions in a solvated environment. sci-hub.se
Table 3: Selected In Silico Docking and MD Studies of this compound and Analogues with Enzymes
| Ligand | Enzyme | Method | Key Findings | Reference(s) |
| D-Glucono-1,5-lactone | Protein Kinase C (PKC) | Molecular Docking | Binding Energy: -5.0 kcal/mol; H-bonds with Q688, F691, K413. | nih.gov |
| Gluconohydroximo-1,5-lactone | Glycogen Phosphorylase | Molecular Docking | Binds at the catalytic site. | portlandpress.comnih.gov |
| 2-acetamido-2-deoxy-d-glucono-1,5-lactone derivative | Human O-GlcNAcase (hOGA) | Molecular Docking & QM/MM | Predicted binding mode of potent inhibitors. | mdpi.com |
| D-Glucono-1,5-lactone | Aspergillus flavus Glucose Dehydrogenase | Co-crystal structure analysis (similar to docking) | Revealed residues recognizing the substrate, including His-505 and His-548 as the catalytic pair. | acs.org |
| pNPG (substrate analogue) | Paenibacillus lautus β-Glucosidase | Molecular Docking & MD Simulation | Identified key residues (Glu5, Arg7, Lue68, Gly69, Phe325) for hydrolysis. | nih.govsci-hub.se |
| 6-phosphoglucono-δ-lactone | Giardia lamblia 6-Phosphogluconolactonase (6PGL) | Molecular Docking | Identified 9 interacting amino acid residues in the catalytic pocket, including Arg582 and Glu583. | mdpi.com |
Future Directions in Hexose 1,5 Lactone Research
Development of Novel Synthetic Routes with Enhanced Selectivity
A primary challenge in working with carbohydrates is achieving regioselectivity and stereoselectivity in chemical transformations. The development of novel synthetic routes to produce hexose-1,5-lactones with high selectivity is a major focus of future research. Conventional methods often require multiple protection and deprotection steps, which can be inefficient. u-picardie.fr
Future work is geared towards more direct and sustainable approaches. One promising area is the use of advanced catalytic systems. For instance, gold nanocatalysts have been shown to efficiently catalyze the oxidation of unprotected sugars to lactones under mild conditions with high conversion rates. u-picardie.fr Research is ongoing to optimize these catalysts for selectivity between 1,4- and 1,5-lactones, which often exist in equilibrium. u-picardie.fru-picardie.fr
Chemoenzymatic strategies also represent a significant frontier. Enzymes like glucose oxidase from Aspergillus niger catalyze the specific conversion of β-D-glucose to D-glucono-1,5-lactone. nih.govgenome.jp Future research will likely involve discovering or engineering novel oxidases and dehydrogenases with different substrate specificities and enhanced stability, allowing for the synthesis of a wider range of hexose-1,5-lactones. The selective oxidation of specific hydroxyl groups on the sugar ring remains a key goal, with methods using reagents like molybdenum trioxide (MoO₃) with hydrogen peroxide showing potential for creating unsaturated lactones from hex-2-enopyranosides. mdpi.com
Table 1: Emerging Synthetic Methodologies for Hexose-1,5-Lactone Synthesis
| Methodology | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Gold Nanocatalysis | Uses recyclable gold nanoparticles as catalysts under mild, aerobic conditions. | High efficiency, sustainability, direct conversion of free sugars. u-picardie.fr | Improving regioselectivity (1,5- vs. 1,4-lactone) and expanding substrate scope. u-picardie.fru-picardie.fr |
| Enzymatic Oxidation | Utilizes specific oxidoreductase enzymes (e.g., glucose oxidase). nih.gov | High chemo- and regioselectivity, environmentally benign conditions. | Discovery of new enzymes, protein engineering for novel specificities. researchgate.net |
| Transition Metal Catalysis | Employs metals like ruthenium or palladium for selective oxidation. | Can be tuned for specific oxidation products. uni-muenchen.de | Development of more efficient and selective catalysts for direct sugar oxidation. |
| Chemo-selective Oxidation of Derivatives | Oxidation of protected or unsaturated sugar derivatives (e.g., hex-2-enopyranosides). | Access to functionalized lactone derivatives not easily obtained from parent sugars. mdpi.com | Optimizing reaction conditions to control product formation (e.g., enones vs. lactones). mdpi.com |
Elucidation of Undiscovered Metabolic Pathways and Enzymes
Hexose-1,5-lactones are known intermediates in key metabolic routes like the pentose (B10789219) phosphate (B84403) pathway, where D-glucono-1,5-lactone-6-phosphate is a central molecule. nih.govnih.gov However, the full extent of their roles in metabolism is likely not yet fully understood. Future research will focus on identifying new pathways where these lactones are involved and characterizing the enzymes that act upon them.
The discovery of a novel L-fucono-1,5-lactonase from the amidohydrolase superfamily is a recent example of how our understanding is expanding. researchgate.net This enzyme specifically hydrolyzes L-fucono-1,5-lactone, the product of L-fucose dehydrogenase. researchgate.net This finding opens the door to investigating similar pathways for other rare sugars and exploring the physiological significance of these routes. Many organisms possess alternative pathways for carbohydrate metabolism, and it is plausible that other undiscovered lactonases and related enzymes exist. nih.govnih.gov
Computational biology and genomics will be invaluable tools in this search. By screening genomic databases for sequences similar to known lactonases or dehydrogenases, researchers can identify candidate genes. researchgate.net Subsequent expression and characterization of the encoded proteins can confirm their function and reveal new metabolic links. pnas.orgnih.gov This approach could uncover roles for hexose-1,5-lactones in signaling, regulation, or detoxification processes within the cell.
Advanced Structural Characterization of Transient Species
A significant challenge in studying hexose-1,5-lactones is their potential instability. Some lactones, such as L-fucono-1,5-lactone, are transient and rapidly convert non-enzymatically to the more stable 1,4-lactone form in aqueous solution. researchgate.net This instability makes their structural characterization difficult but crucial for understanding their reactivity and interaction with enzymes.
Future research will increasingly rely on advanced analytical techniques to capture and characterize these fleeting intermediates. Cryo-crystallography and time-resolved spectroscopy could allow for the visualization of lactones within the active sites of enzymes, providing a snapshot of the catalytic process. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a vital tool for determining the structure of these compounds in solution, including their conformation and the equilibrium between different isomeric forms. researchgate.netethernet.edu.et
Furthermore, the synthesis of stabilized analogs of transient lactones can provide valuable models for study. For example, 4-deoxy-L-fucono-1,5-lactone was synthesized to study the kinetics of L-fucono-1,5-lactonase because it is more stable than its natural counterpart. researchgate.net Developing new synthetic strategies to create such analogs for other unstable hexose-1,5-lactones will be an important area of future work, enabling more detailed biochemical and structural investigations. acs.org
Exploration of Specific this compound Derivatives in Biological Systems
Hexose-1,5-lactones are not only important as metabolic intermediates but also as precursors for the synthesis of a wide array of derivatives with potential biological applications. researchgate.net Future research will focus on the targeted synthesis of specific lactone derivatives and the exploration of their functions in biological systems.
One area of interest is the synthesis of thioglycosides, which are sugar analogs where the anomeric oxygen is replaced by sulfur. These compounds are often more stable towards enzymatic hydrolysis and can act as inhibitors of glycosidases, making them valuable tools for glycobiology research and potential therapeutic leads. mdpi.com Methods have been developed to synthesize L-hexose thioglycosides from D-mannose via unsaturated intermediates, showcasing a pathway from common sugars to rare and valuable derivatives. mdpi.com
Another direction is the creation of unsaturated lactones, which are versatile intermediates for synthesizing complex molecules, including natural products and their analogs. mdpi.com The biological activities of these derivatives are largely unexplored and represent a promising area for drug discovery. Chiral lactones, in general, are found in many biologically active natural products. mdpi.com By developing synthetic routes to novel this compound derivatives, researchers can create libraries of new compounds to screen for various biological activities, such as antimicrobial, antiviral, or enzyme-inhibitory effects. ethernet.edu.etmdpi.com
Table 2: Examples of this compound Derivatives and Their Research Directions
| Derivative Type | Synthetic Precursor Example | Potential Biological Relevance | Future Research Focus |
|---|---|---|---|
| Thioglycosides | D-Mannose (via lactone and unsaturated intermediates) | Enzyme inhibitors (e.g., glycosidases), tools for glycobiology. mdpi.com | Synthesis of a broader range of thioglycosides and evaluation of their inhibitory specificity and potency. |
| Unsaturated Lactones | Hex-2-enopyranosides | Building blocks for complex natural products, potential for novel bioactivities. mdpi.com | Exploring cycloaddition and other reactions to build molecular complexity; screening for biological activity. |
| L-Hexose Derivatives | D-Hexono-1,5-lactones | Components of rare bioactive compounds, probes for metabolic pathways. researchgate.net | Developing efficient stereoselective routes for the conversion of D-sugars to L-sugars via lactone intermediates. mdpi.com |
| Chiral γ-Valerolactone Analogs | Levulinic Acid (related lactone) | Found in many biologically active molecules and pharmaceuticals. mdpi.com | Asymmetric synthesis from sugar-derived lactones to create novel chiral building blocks. |
Q & A
Basic: What experimental methods are recommended for synthesizing Hexose-1,5-lactone derivatives, and how can their purity be validated?
This compound derivatives can be synthesized via oxidation reactions using agents like IBX (2-iodoxybenzoic acid), as demonstrated in studies of D-glucono-1,5-lactone derivatives . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor lactone ring formation over alternative products. Purity validation requires chromatographic techniques (HPLC or TLC) coupled with spectroscopic methods (NMR, IR) to confirm structural integrity. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to ensure stoichiometric accuracy .
Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Hydrolytic stability can be evaluated using kinetic studies under buffered conditions (e.g., pH 5.0–7.4) at 37°C. Quantify lactone degradation via HPLC or enzymatic assays (e.g., gluconolactonase activity, EC 3.1.1.17) to monitor conversion to the corresponding acid . Data should include rate constants (k) and half-life (t1/2), with controls for spontaneous vs. enzyme-catalyzed hydrolysis .
Advanced: What enzymatic assays are suitable for studying the interaction between this compound and gluconolactonase?
Gluconolactonase (EC 3.1.1.17) activity assays should use spectrophotometric or fluorometric methods to track lactone hydrolysis. For example:
- Continuous assay : Monitor NADH oxidation at 340 nm in coupled systems with gluconate dehydrogenase .
- Discontinuous assay : Quench reactions at intervals and quantify residual lactone via HPLC.
Include competitive inhibition studies with structural analogs (e.g., L-gulono-1,5-lactone) to probe enzyme specificity .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound-protein complexes?
Co-crystallize the lactone with target proteins (e.g., dehydrogenases) under optimized pH and temperature conditions. For example, the crystal structure of Paracoccus laeviglucosivorans scyllo-inositol dehydrogenase bound to L-glucono-1,5-lactone (PDB: 6KTK) revealed hydrogen-bonding interactions critical for substrate recognition . Refinement software (e.g., PHENIX) should validate electron density maps and occupancy rates for the lactone moiety .
Advanced: What metabolic roles does this compound play in microbial biofuel production, and how can conflicting data be reconciled?
In Pseudomonas putida, lactones like cellobiono-1,5-lactone are hypothesized to hydrolyze to acids (e.g., cellobionic acid) for entry into central metabolism, but conflicting data exist due to unresolved transport mechanisms . To address contradictions:
- Use isotopic tracing (<sup>13</sup>C-labeled lactones) to track carbon flux.
- Knock out putative transporter genes and assess growth on lactone substrates.
In biofuel systems, Caldicellulosiruptor saccharolyticus achieves 2.8 mol H2/mol this compound, but variations arise from pH, substrate complexity, and microbial consortia .
Advanced: How can computational modeling predict this compound reactivity in non-aqueous solvents?
Employ density functional theory (DFT) to calculate lactone ring strain and solvation effects. Key parameters include:
- Gibbs free energy (ΔG) of hydrolysis in solvents like DMSO or THF.
- Transition state analysis for ring-opening reactions.
Validate models with experimental kinetic data and solvent polarity indices (e.g., ET(30)) .
Advanced: What strategies optimize the detection of this compound in complex biological matrices?
- Liquid chromatography-mass spectrometry (LC-MS) : Use hydrophilic interaction liquid chromatography (HILIC) to retain polar lactones.
- Derivatization : Enhance sensitivity by converting lactones to fluorescent or UV-active derivatives (e.g., benzoylation).
- Enzymatic amplification : Couple lactone hydrolysis with NADH-dependent assays for low-abundance detection .
Advanced: How should researchers address discrepancies in reported enzymatic activity for hexose lactone hydrolases?
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or substrate purity. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
